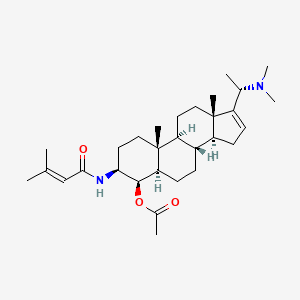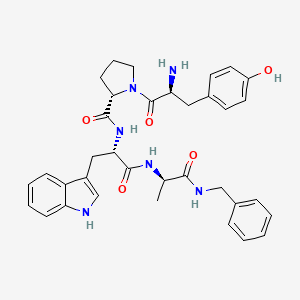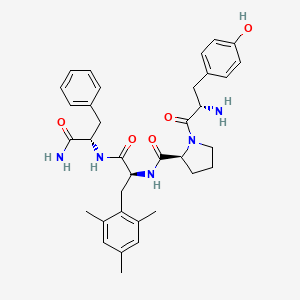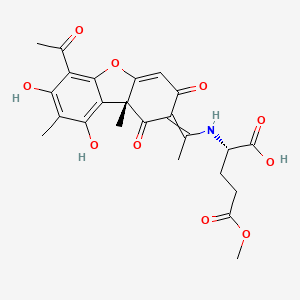
Usimine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
USIMINE A: is a compound derived from the Antarctic lichen Ramalina terebrata. It is part of a group of compounds known as usimines, which are derivatives of usnic acid. This compound has garnered interest due to its potential biological activities, particularly in the field of dermatology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of USIMINE A involves the extraction of usnic acid from the lichen Ramalina terebrata, followed by chemical modifications to introduce specific side chains. The exact synthetic route and reaction conditions are proprietary and not widely published. it generally involves standard organic synthesis techniques such as esterification, amidation, and cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction of usnic acid from lichen biomass, followed by chemical synthesis in batch reactors. The process would need to be optimized for yield and purity, with considerations for environmental and economic factors.
Chemical Reactions Analysis
Types of Reactions: USIMINE A can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: USIMINE A is used as a model compound in organic synthesis studies to explore new reaction mechanisms and pathways.
Biology: In biological research, this compound is studied for its potential effects on cell proliferation and differentiation. It has shown promise in promoting the proliferation of human dermal fibroblasts, which are crucial for skin regeneration and repair .
Medicine: this compound’s potential in dermatology is significant, particularly in anti-aging and wound healing applications. Its ability to induce collagen synthesis makes it a candidate for skin care products and treatments .
Industry: In the industrial sector, this compound could be used in the formulation of cosmetics and pharmaceuticals, leveraging its biological activities to enhance product efficacy.
Mechanism of Action
The mechanism of action of USIMINE A involves its interaction with cellular pathways that regulate collagen synthesis and cell proliferation. It is believed to activate signaling pathways that lead to the upregulation of type I procollagen synthesis in dermal fibroblasts . The exact molecular targets and pathways are still under investigation, but it is hypothesized that this compound interacts with specific receptors or enzymes involved in collagen production.
Comparison with Similar Compounds
USIMINE B: Another derivative of usnic acid, USIMINE B has similar biological activities but differs in its side chain structure.
Uniqueness: this compound is unique in its specific side chain modifications, which confer distinct biological properties. While USIMINE C may be more potent in certain applications, this compound offers a balanced profile of activity and stability, making it suitable for various research and industrial applications.
Properties
CAS No. |
1005771-13-0 |
|---|---|
Molecular Formula |
C24H25NO10 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(2S)-2-[1-[(9bR)-6-acetyl-7,9-dihydroxy-8,9b-dimethyl-1,3-dioxodibenzofuran-2-ylidene]ethylamino]-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C24H25NO10/c1-9-19(29)17(11(3)26)21-18(20(9)30)24(4)14(35-21)8-13(27)16(22(24)31)10(2)25-12(23(32)33)6-7-15(28)34-5/h8,12,25,29-30H,6-7H2,1-5H3,(H,32,33)/t12-,24-/m0/s1 |
InChI Key |
KSWPDJNHLSRGKZ-MCFWBGNESA-N |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=O)C(=C(C)N[C@@H](CCC(=O)OC)C(=O)O)C3=O)O2)C)C(=O)C)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(=C(C)NC(CCC(=O)OC)C(=O)O)C3=O)O2)C)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


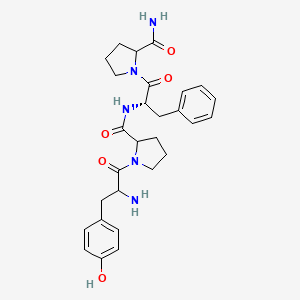


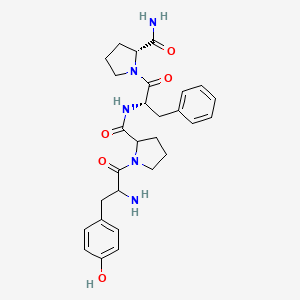


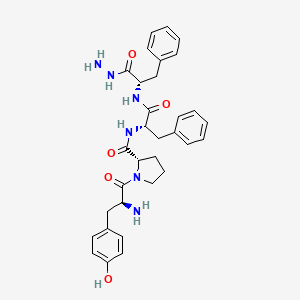

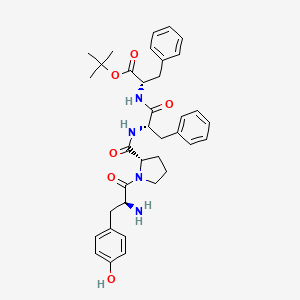
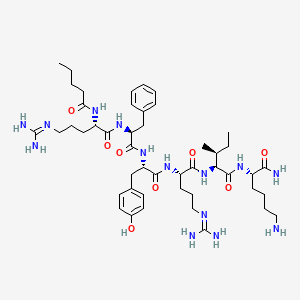
![1-(5-(4-phenylpiperazin-1-yl)pentyl)benzo[cd]indol-2(1H)-one](/img/structure/B10853753.png)
